molecular formula C15H21NO4 B5289479 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No.: B5289479
M. Wt: 279.33 g/mol
InChI Key: SZOMIMFPNMQCAF-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is an organic compound with the molecular formula C14H19NO4. This compound is characterized by the presence of a benzamide core substituted with methoxy groups at the 3 and 4 positions, and a tetrahydro-2-furanyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(12-5-4-8-20-12)16-15(17)11-6-7-13(18-2)14(9-11)19-3/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOMIMFPNMQCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and tetrahydro-2-furanyl amine.

    Amidation Reaction: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with tetrahydro-2-furanyl amine to form the amide bond, yielding 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(tetrahydro-2-furanylmethyl)amino)ethyl)benzamide
  • 4-tert-butyl-N-(2-furylmethyl)benzamide

Uniqueness

3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is unique due to the presence of both methoxy groups and the tetrahydro-2-furanyl moiety, which confer distinct chemical and biological properties compared to its analogs.

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